molecular formula C16H23NOS B3060731 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione CAS No. 7402-41-7

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione

Cat. No.: B3060731
CAS No.: 7402-41-7
M. Wt: 277.4 g/mol
InChI Key: WKIJBNARSPBPLP-UHFFFAOYSA-N
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Description

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a phenyl group, and a thione functional group. The molecular formula for this compound is C16H23NOS .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione typically involves the reaction of 4-methyl-4-phenylpentan-1-one with morpholine and a sulfur source. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione involves its interaction with specific molecular targets and pathways. The thione group is known to interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-morpholin-4-yl-4-phenylpentane-1-thione is unique due to its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thione group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and biochemical research .

Properties

IUPAC Name

4-methyl-1-morpholin-4-yl-4-phenylpentane-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NOS/c1-16(2,14-6-4-3-5-7-14)9-8-15(19)17-10-12-18-13-11-17/h3-7H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKIJBNARSPBPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=S)N1CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50288331
Record name MLS002667730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7402-41-7
Record name MLS002667730
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55314
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002667730
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50288331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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